2-Hydroxybut-3-enoic acid
Overview
Description
2-Hydroxybut-3-enoic acid, also known as vinylglycolic acid, is an organic compound with the molecular formula C4H6O3. It is a hydroxy acid with a hydroxyl group attached to the third carbon of a butenoic acid chain. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and biological applications .
Mechanism of Action
Target of Action
It is known that many organic acids interact with various enzymes and receptors in the body, influencing metabolic processes .
Mode of Action
Organic acids often act as proton donors (Bronsted acids), and can participate in various biochemical reactions, including those involving enzymes and receptors .
Biochemical Pathways
As an organic acid, it may be involved in various metabolic processes .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-Hydroxybut-3-enoic acid are not well-studied. As a small organic molecule, it is likely to be absorbed in the gastrointestinal tract and distributed throughout the body. Metabolism would likely occur in the liver, and excretion would likely be through the kidneys .
Result of Action
Organic acids often play roles in energy production, enzyme activity regulation, and ph balance .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxybut-3-enoic acid can be synthesized through several methods. One common approach involves the hydrolysis of 2-hydroxybut-3-enonitrile. The nitrile is treated with a strong acid or base to yield the corresponding carboxylic acid. Another method involves the oxidation of 2-hydroxybut-3-enol using oxidizing agents such as potassium permanganate or chromium trioxide .
Industrial Production Methods: In industrial settings, this compound is often produced via the fermentation of specific microorganisms that can convert substrates like glucose into the desired product. This biotechnological approach is favored for its sustainability and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 2-oxo-but-3-enoic acid.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products:
Oxidation: 2-Oxo-but-3-enoic acid
Reduction: 2-Hydroxybutanoic acid
Substitution: 2-Chlorobut-3-enoic acid
Scientific Research Applications
2-Hydroxybut-3-enoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Hydroxybut-3-enoic acid can be compared with other hydroxy acids such as:
2-Hydroxybutanoic acid: Similar in structure but lacks the double bond present in this compound, resulting in different reactivity and applications.
3-Hydroxybutanoic acid: Another hydroxy acid with the hydroxyl group on the third carbon but without the double bond, leading to different chemical properties.
2-Hydroxy-3-methylbutanoic acid:
The unique presence of both a hydroxyl group and a double bond in this compound makes it particularly versatile and reactive compared to its analogs .
Properties
IUPAC Name |
2-hydroxybut-3-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c1-2-3(5)4(6)7/h2-3,5H,1H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWPSWWDYVWZKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20975423 | |
Record name | 2-Hydroxybut-3-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20975423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
600-17-9 | |
Record name | Vinylglycolic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxybut-3-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20975423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxybut-3-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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